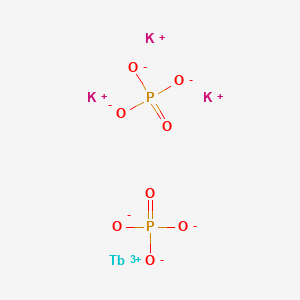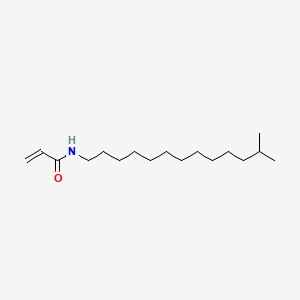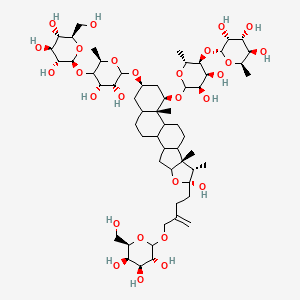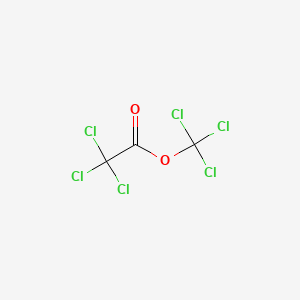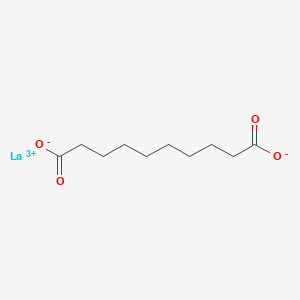
Lanthanum(3+) sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound has the molecular formula C₃₀H₄₈La₂O₁₂ and a molecular weight of 878.506 g/mol . Lanthanum(3+) sebacate is part of the lanthanide series, which are known for their unique optical, catalytic, and magnetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum(3+) sebacate can be synthesized through a reaction between lanthanum nitrate and sebacic acid in an aqueous solution. The reaction typically involves dissolving lanthanum nitrate in water and then adding sebacic acid under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum(3+) sebacate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide.
Reduction: The compound can be reduced under specific conditions to yield lanthanum metal.
Substitution: This compound can participate in substitution reactions where the sebacate ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various ligands such as halides or phosphates in aqueous or organic solvents
Major Products Formed
Oxidation: Lanthanum oxide (La₂O₃).
Reduction: Lanthanum metal (La).
Substitution: Lanthanum halides or other lanthanum coordination compounds
Applications De Recherche Scientifique
Lanthanum(3+) sebacate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of lanthanum(3+) sebacate involves its ability to form stable complexes with various ligands. In biological systems, it acts as a phosphate binder by forming insoluble lanthanum phosphate complexes, which are excreted from the body without being absorbed . This property is particularly useful in the treatment of hyperphosphatemia, where it helps reduce serum phosphate levels .
Comparaison Avec Des Composés Similaires
Lanthanum(3+) sebacate can be compared with other lanthanide compounds, such as:
Lanthanum carbonate: Also used as a phosphate binder but has different solubility and bioavailability properties.
Lanthanum oxide: Primarily used in industrial applications for its catalytic and optical properties.
Lanthanum chloride: Commonly used in laboratory settings for various chemical reactions.
This compound is unique due to its specific coordination with sebacic acid, which imparts distinct properties and applications compared to other lanthanum compounds .
Propriétés
Numéro CAS |
25418-93-3 |
|---|---|
Formule moléculaire |
C10H16LaO4+ |
Poids moléculaire |
339.14 g/mol |
Nom IUPAC |
decanedioate;lanthanum(3+) |
InChI |
InChI=1S/C10H18O4.La/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
Clé InChI |
HFYDLMDLOGHHID-UHFFFAOYSA-L |
SMILES canonique |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



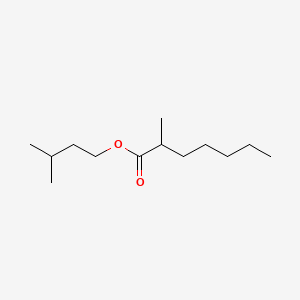
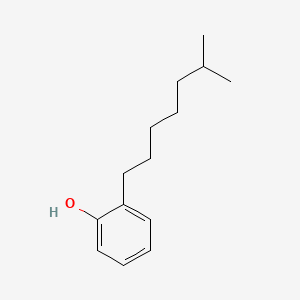
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)




